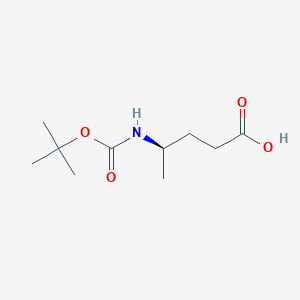

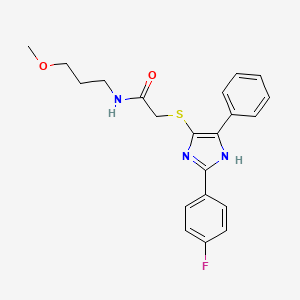

![molecular formula C20H23N5O2 B2978174 4-Methyl-7-phenyl-2,6-dipropylpurino[7,8-a]imidazole-1,3-dione CAS No. 899988-73-9](/img/structure/B2978174.png)

4-Methyl-7-phenyl-2,6-dipropylpurino[7,8-a]imidazole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a purine ring (a type of nitrogen-containing heterocycle), with various substitutions at different positions. These include a methyl group at the 4-position, a phenyl group at the 7-position, and propyl groups at the 2 and 6 positions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence and position of its substituents. The electron-donating methyl and propyl groups and the electron-withdrawing phenyl group could direct and influence its participation in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. Factors such as polarity, solubility, melting point, and boiling point would all be influenced by these structural features .Scientific Research Applications

Photochemical Synthesis and Dimerization

Research has explored the photochemical synthesis of imidazole derivatives, highlighting their potential in creating new compounds through photochemical reactions. One study detailed the synthesis of 4-phenyl-3-oxazolin-5-ones and their thermal dimerization, demonstrating the utility of imidazole derivatives in generating new molecular structures (Gakis et al., 1976).

Antitumor Activity

Imidazole derivatives have been investigated for their antitumor properties. For instance, new hybrids of 4H-imidazole-4-one and imidazolidine-2,4-dione were synthesized and evaluated for their antitumor activity, showcasing the potential of imidazole compounds in cancer research (El-Sayed et al., 2018).

Corrosion Inhibition

Imidazole compounds have been applied as corrosion inhibitors for metals, indicating their importance in materials science. A study on the influence of pH on the efficiency of imidazole-based corrosion inhibitors of copper underlines the relevance of imidazole derivatives in protecting metals from corrosion (Ćurković et al., 2010).

Antimicrobial Activity

The synthesis and antimicrobial evaluation of imidazole-5-ones highlight the role of imidazole derivatives in developing new antimicrobial agents, providing insights into their use in combating microbial infections (Bishnoi et al., 2006).

Antinociceptive Effects

Imidazolidine derivatives, such as hydantoins, have been studied for their antinociceptive effects in animal models, indicating their potential in pain management research (Queiroz et al., 2015).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-methyl-7-phenyl-2,6-dipropylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2/c1-4-11-23-15(14-9-7-6-8-10-14)13-25-16-17(21-19(23)25)22(3)20(27)24(12-5-2)18(16)26/h6-10,13H,4-5,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTVVPWYVOPHLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-7-phenyl-2,6-dipropylpurino[7,8-a]imidazole-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

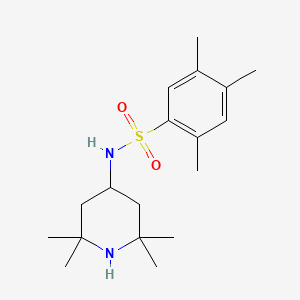

![3-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylpropanoic acid](/img/structure/B2978098.png)

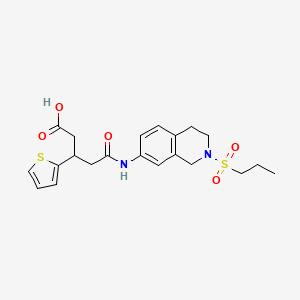

![N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2978101.png)

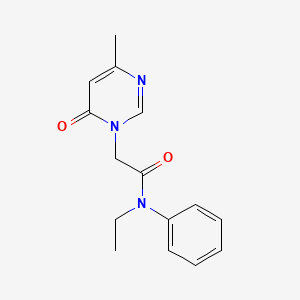

![Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2978102.png)

![2-{2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl}-4,5-dihydro-1H-imidazole hydroiodide](/img/structure/B2978105.png)

![Methyl (4S)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate](/img/structure/B2978106.png)

![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(4-fluorobenzyl)amino]-3-oxopropanoate](/img/structure/B2978108.png)

![8-chloro-3-(5-chloro-2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2978110.png)

![N-(4-iodophenyl)-1-[2-(4-phenylmethoxyphenoxy)phenyl]methanimine](/img/structure/B2978114.png)